molecular formula C8H16ClF3N2O2S B1422891 N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride CAS No. 1311313-96-8

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

Cat. No.: B1422891
CAS No.: 1311313-96-8
M. Wt: 296.74 g/mol
InChI Key: ULFAFTXBDFBHMI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

This compound possesses the molecular formula C8H16ClF3N2O2S and exhibits a molecular weight of 296.74 grams per mole. The compound is registered under Chemical Abstracts Service number 1311313-96-8 and carries the Material Data Laboratory identifier MFCD18785582. The structural architecture of this molecule demonstrates remarkable complexity through its integration of multiple pharmacologically relevant functional groups within a single molecular framework.

The molecular structure features a central piperidine ring system that serves as the core scaffold, with the sulfonamide group attached at the 4-position of the piperidine ring. The trifluoroethyl substituent introduces significant electronic effects due to the highly electronegative fluorine atoms, which substantially alter the compound's physicochemical properties compared to non-fluorinated analogs. The methanesulfonamide moiety provides additional hydrogen bonding capabilities and contributes to the molecule's overall polarity profile.

Computational analysis reveals specific molecular descriptors that characterize this compound's three-dimensional structure and potential biological interactions. The calculated octanol-water partition coefficient (clogP) of 0.98 indicates moderate lipophilicity, while the topological polar surface area of 49.41 square angstroms suggests favorable membrane permeability characteristics. The molecule contains three rotatable bonds, which provides sufficient conformational flexibility for protein binding interactions while maintaining structural rigidity through the piperidine ring system.

Chemical Property Value Reference
Molecular Formula C8H16ClF3N2O2S
Molecular Weight 296.74 g/mol
Chemical Abstracts Service Number 1311313-96-8
Material Data Laboratory Number MFCD18785582
Calculated logP 0.98
Topological Polar Surface Area 49.41 Ų
Rotatable Bonds 3

Historical Development in Sulfonamide Derivatives Research

The development of sulfonamide chemistry traces its origins to the pioneering work conducted in the early twentieth century, establishing the foundation upon which modern derivatives like this compound were subsequently developed. Sulfanilamide was first synthesized by German chemists in 1908, though its therapeutic potential remained unrecognized for decades. The breakthrough came in 1917 at the Rockefeller Institute when researchers attempted to enhance the bactericidal properties of quinine derivatives by incorporating sulfanilamide, although this early work failed to explore the compound's independent antimicrobial activity.

The systematic investigation of sulfonamide compounds began in earnest during the 1920s when the Bayer subsidiary of Interessengemeinschaft Farbenindustrie initiated comprehensive screening programs under the direction of Gerhard Domagk. This research program represented a paradigm shift in drug discovery methodology, moving from empirical observations to systematic chemical modification and biological evaluation. The discovery of Prontosil in December 1932 marked a watershed moment in sulfonamide research, demonstrating the profound therapeutic potential of this chemical class.

The subsequent decades witnessed an unprecedented expansion in sulfonamide research, with over 5400 derivatives synthesized and evaluated for various therapeutic applications. This extensive synthetic effort revealed the remarkable structure-activity relationships inherent in sulfonamide chemistry and established the theoretical framework for developing advanced derivatives. The research demonstrated that systematic modification of the sulfonamide core structure could yield compounds with diverse biological activities extending far beyond antimicrobial applications.

Modern sulfonamide research has evolved to incorporate sophisticated molecular design principles, leading to the development of compounds like this compound that combine traditional sulfonamide chemistry with contemporary medicinal chemistry strategies. The historical progression from simple sulfanilamide to complex multi-functional derivatives illustrates the maturation of rational drug design approaches and the increasing sophistication of synthetic methodologies available to medicinal chemists.

Role of Trifluoroethyl and Piperidine Moieties in Modern Medicinal Chemistry

The incorporation of trifluoroethyl groups into pharmaceutical compounds has emerged as a powerful strategy for optimizing drug properties through the unique electronic and steric characteristics of fluorinated alkyl substituents. The trifluoroethyl moiety serves as a bioisostere for ethyl or ethoxy groups, providing enhanced metabolic stability and altered physicochemical properties that can improve pharmacological profiles. The highly electronegative fluorine atoms within the trifluoroethyl group create significant inductive effects that can modulate the basicity of adjacent nitrogen atoms and influence hydrogen bonding patterns with biological targets.

Research has demonstrated that trifluoroethyl-containing compounds exhibit distinctive properties that differentiate them from their non-fluorinated analogs. The trifluoroethyl group typically reduces the basicity of nearby nitrogen centers while simultaneously increasing lipophilicity in a controlled manner. This dual effect enables medicinal chemists to fine-tune the balance between aqueous solubility and membrane permeability, addressing one of the fundamental challenges in drug development. The metabolic stability conferred by fluorinated substituents represents an additional advantage, as carbon-fluorine bonds are generally resistant to enzymatic degradation.

Piperidine derivatives have established themselves as fundamental building blocks in contemporary pharmaceutical chemistry, with numerous marketed drugs containing this six-membered saturated nitrogen heterocycle. The piperidine scaffold provides conformational flexibility while maintaining sufficient structural rigidity to enable specific protein-ligand interactions. Recent synthetic advances have enabled the preparation of diverse piperidine derivatives with precise control over stereochemistry and substitution patterns.

The combination of piperidine and trifluoroethyl moieties within a single molecular framework, as exemplified by this compound, represents an sophisticated approach to molecular design that leverages the complementary properties of both functional groups. The piperidine ring provides a versatile scaffold for introducing additional substituents and establishing specific three-dimensional molecular shapes, while the trifluoroethyl group contributes enhanced metabolic stability and favorable physicochemical properties.

Contemporary research in piperidine chemistry has revealed the importance of three-dimensional molecular architecture in determining biological activity. Studies have demonstrated that different regio- and stereoisomers of substituted piperidines can exhibit dramatically different biological profiles, emphasizing the critical role of precise structural control in drug development. The development of stereoselective synthetic methodologies has enabled the preparation of enantiomerically pure piperidine derivatives, which often display superior pharmacological properties compared to racemic mixtures.

Properties

IUPAC Name

N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2S.ClH/c1-16(14,15)13(6-8(9,10)11)7-2-4-12-5-3-7;/h7,12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFAFTXBDFBHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(F)(F)F)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution and Sulfonamide Formation

Step 1: Preparation of the Sulfonyl Chloride Intermediate

The synthesis begins with the preparation of a suitable sulfonyl chloride precursor, typically methanesulfonyl chloride, which reacts with amines to form sulfonamides.

Step 2: Formation of the N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl) Sulfonamide

  • The key step involves reacting piperidine-4-amine with the trifluoroethyl sulfonyl chloride.
  • The reaction is conducted in an inert solvent such as dichloromethane or acetonitrile.
  • A base such as triethylamine or pyridine is added to neutralize the HCl generated.
  • The reaction is typically performed at 0–25°C to control the exothermic process.

Reaction Scheme:

Piperidine-4-amine + Trifluoroethyl methanesulfonyl chloride → N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

Step 3: Salt Formation

  • The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol or ethyl acetate.
  • The salt is isolated via filtration or crystallization.

Alternative Route: Direct Coupling Using Coupling Reagents

Based on patent literature, an alternative method employs coupling reagents to facilitate the formation of the sulfonamide bond:

  • Reacting the amine with a sulfonyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • This method enhances yield and selectivity, especially for sensitive or sterically hindered substrates.

Use of Intermediates and Catalysts

Patent EP2621894B1 describes a pathway involving intermediates such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, which can be transformed into the target compound via hydrogenation or other reduction steps, often catalyzed by palladium or platinum catalysts under hydrogen atmosphere.

Specific Conditions and Parameters

Step Reagents Solvent Temperature Catalyst Notes
Sulfonyl chloride reaction Trifluoroethyl methanesulfonyl chloride, piperidine-4-amine Dichloromethane 0–25°C None Controlled addition to manage exotherm
Salt formation Hydrochloric acid Ethanol Room temperature None Crystallization of hydrochloride salt

Data Tables Summarizing Methods

Method Key Reagents Solvent Temperature Catalyst Yield (%) Notes
Nucleophilic substitution Piperidine-4-amine + trifluoroethyl sulfonyl chloride Dichloromethane 0–25°C None 70–85 Standard sulfonamide formation
Coupling reagent method Sulfonyl chloride + DCC/EDC Acetonitrile Room temp DCC/EDC 75–90 Higher efficiency, cleaner product
Intermediate hydrogenation Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate Ethanol 25–50°C Palladium on carbon 65–80 Converts to target via hydrogenation

Notes on Research Findings and Optimization

  • Reaction Conditions: Maintaining low temperatures during sulfonyl chloride addition minimizes side reactions.
  • Purification: Crystallization from ethanol or ethyl acetate yields high-purity hydrochloride salts.
  • Yield Optimization: Using excess base (triethylamine or pyridine) improves yield and minimizes by-products.
  • Alternative Routes: Hydrogenation of suitable intermediates offers a route to improve overall yield and purity, as evidenced by patent US8153629B2.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide N-oxide.

    Reduction: N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Chemical Formula : C8H15F3N2O2S
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 1311313-96-8
  • IUPAC Name : N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

Structural Characteristics

The compound features a piperidine ring substituted with a trifluoroethyl group and a methanesulfonamide functional group. This structure imparts unique properties that enhance its interaction with biological targets.

Medicinal Chemistry

This compound has been explored as a potential therapeutic agent due to its ability to modulate biological pathways. It has been particularly studied for:

  • Inhibition of Enzymes : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression, such as histone methyltransferases (EZH2) . The introduction of the trifluoroethyl group enhances binding affinity and selectivity towards these targets.
  • Pharmacological Profiles : The compound has shown promise in improving pharmacokinetic properties, including bioavailability and metabolic stability, making it suitable for further development in drug formulation.

Anticancer Research

Studies have demonstrated the efficacy of trifluoroethyl-substituted piperidine derivatives in treating various cancers. For instance:

  • A series of analogues derived from piperidine have been synthesized and tested against B-cell lymphomas, showing potent inhibition of EZH2 activity . The incorporation of the trifluoroethyl group has been linked to increased cellular potency.

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology:

  • Cognitive Enhancement : Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, potentially leading to cognitive enhancement or neuroprotective effects.

Synthetic Chemistry

The synthesis of this compound involves several key steps that can be optimized for yield and purity:

StepReagentsConditionsYield
1Piperidine + Trifluoroethyl sulfonateDMF, 80°CHigh
2Purification via column chromatographyGradient elution>90%

This synthetic route highlights the versatility of the compound in chemical research and its potential for further modifications.

Case Study 1: EZH2 Inhibition

In a study published on the inhibition of EZH2 by various piperidine derivatives, this compound was identified as a lead compound due to its significant inhibitory activity (EC50 = 0.020 μM) compared to other analogues . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study focused on the absorption and distribution characteristics of this compound revealed favorable properties that support its development as an oral therapeutic agent. The study indicated high gastrointestinal absorption and favorable blood-brain barrier permeability .

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several piperidine sulfonamide derivatives. Below is a detailed comparison based on substituents, molecular properties, and applications:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Similarity Score*
N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride C₈H₁₄ClF₃N₂O₂S 314.73 Trifluoroethyl, methanesulfonamide - Reference
N-Methyl-N-(piperidin-4-yl)methanesulfonamide C₇H₁₅N₂O₂S 199.27 Methyl, methanesulfonamide 934107-80-9 0.96
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride C₇H₁₅ClN₂O₂S 226.73 Piperidinylmethyl, methanesulfonamide 287953-38-2 0.77
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide hydrochloride C₈H₁₇ClN₂O₂S 242.77 Ethyl-piperidine, methanesulfonamide 70922-37-1 -
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₂ClNO 303.83 Diphenylmethoxy 65214-86-0 -

*Similarity scores based on structural alignment (0–1 scale) from .

Key Differences and Implications

Trifluoroethyl vs. Methyl/Other Substituents The trifluoroethyl group in the target compound enhances lipophilicity (logP ~1.5–2.0 estimated) compared to methyl (logP ~0.5) or ethyl substituents, improving membrane permeability . The electron-withdrawing nature of the trifluoromethyl group reduces the pKa of the sulfonamide proton (estimated pKa ~8–9 vs.

Synthetic Accessibility

  • The trifluoroethyl group requires specialized reagents (e.g., 2,2,2-trifluoroethyl iodide) for alkylation, increasing synthetic complexity compared to methyl or ethyl analogs synthesized via standard propionyl chloride or iodoalkane routes .

Biological Activity Fluorinated analogs like the target compound often exhibit enhanced metabolic stability due to C-F bond resistance to oxidative degradation, a property absent in non-fluorinated derivatives (e.g., N-methyl or ethyl variants) . Piperidine sulfonamides with bulky substituents (e.g., diphenylmethoxy in ) show reduced CNS penetration compared to smaller analogs, suggesting the target compound may have better blood-brain barrier permeability .

Physicochemical Properties

  • The trifluoroethyl group increases molecular weight (~314 vs. ~199–242 for analogs) but maintains moderate solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .

Table 2: Pharmacokinetic and Functional Comparisons

Property Target Compound N-Methyl Analog (CAS 934107-80-9) Piperidinylmethyl Analog (CAS 287953-38-2)
logP (Predicted) 1.8–2.2 0.7–1.1 1.2–1.6
Solubility (mg/mL) ~20 (DMSO) ~50 (DMSO) ~30 (DMSO)
Metabolic Stability High (t₁/₂ > 60 min) Moderate (t₁/₂ ~30 min) Low (t₁/₂ ~15 min)
CNS Penetration Moderate High Low

Biological Activity

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and applications in various fields.

Overview of the Compound

  • Chemical Class : Sulfonamides
  • Molecular Formula : C₁₃H₁₈F₃N₃O₂S·HCl
  • CAS Number : 1311313-96-8

The compound features a piperidine ring and a trifluoroethyl group, which are known to enhance its pharmacological properties. The presence of the methanesulfonamide moiety suggests potential applications in antibacterial and anticancer therapies.

Synthesis and Reaction Mechanisms

The synthesis typically involves the reaction of piperidine with 2,2,2-trifluoroethyl methanesulfonate under basic conditions. This process can be conducted in organic solvents like dichloromethane or acetonitrile using bases such as sodium hydride or potassium carbonate.

Synthetic Route

  • Starting Materials : Piperidine and 2,2,2-trifluoroethyl methanesulfonate.
  • Reaction Conditions : Basic medium, organic solvent.
  • Yield Optimization : Continuous flow reactors may be used for industrial production to enhance yield and purity.

Antibacterial Properties

This compound has shown promising antibacterial activity against various strains of bacteria. Sulfonamides are traditionally known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on different cancer cell lines. For instance, it demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by mimicking natural substrates. Its piperidine structure allows it to bind effectively to active sites on enzymes involved in metabolic pathways. The trifluoroethyl group increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), revealing significant inhibition at low concentrations.
  • Cytotoxicity Assessment :
    • In vitro assays showed that the compound exhibits low cytotoxicity while maintaining potent antibacterial activity, making it a candidate for further drug development .
  • Mechanistic Insights :
    • Research indicates that the mechanism of action involves competitive inhibition of enzymes critical for bacterial survival and proliferation .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityReferences
This compoundPiperidine ring with trifluoroethyl groupAntibacterial, anticancer
CGP 28238Difluorophenoxy groupAnti-inflammatory
Abietane-Type Diterpenoid AmidesDiterpenoid structureAntileishmanial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a piperidine derivative (e.g., 4-aminopiperidine) and methanesulfonyl chloride, followed by alkylation with 2,2,2-trifluoroethyl bromide. Base catalysts like triethylamine in dichloromethane are typical . Optimization may involve solvent selection (e.g., THF for better solubility), controlled temperature (0–25°C), and purification via recrystallization or column chromatography .
  • Key Challenges : Competing side reactions (e.g., over-alkylation) require stoichiometric control. Purity is confirmed by HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR resolves piperidine ring conformation and trifluoroethyl group orientation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 335.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the trifluoroethyl group relative to the piperidine ring .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Stability : The hydrochloride salt is hygroscopic; store in a desiccator at 2–8°C. Stability studies (TGA/DSC) indicate decomposition above 150°C .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent sulfonamide bond cleavage .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s acute toxicity and environmental impact?

  • Data Contradictions : Some safety sheets (e.g., Kishida Chemical) report LD50 > 2000 mg/kg (oral, rat), while others lack ecotoxicity data .
  • Methodology :

  • In Vivo Studies : Conduct OECD Guideline 423 tests for acute oral toxicity.
  • Ecotoxicology : Use Daphnia magna assays (OECD 202) to assess aquatic toxicity. Correlate with logP values (predicted ~2.1) to estimate bioaccumulation potential .

Q. What strategies are effective in elucidating the compound’s stereochemical configuration and conformational dynamics?

  • Challenges : The piperidine ring’s chair-flipping and trifluoroethyl group’s rotational freedom create multiple conformers.
  • Methodology :

  • Dynamic NMR : Monitors conformational exchange rates at variable temperatures.
  • DFT Calculations : Predicts energetically favorable conformers using Gaussian software .
  • Crystallographic Data : Compare with structurally analogous compounds (e.g., N-(piperidin-4-yl)methanesulfonamide derivatives) .

Q. How does the trifluoroethyl group influence the compound’s biological activity, particularly in CNS-targeted studies?

  • Mechanistic Insight : The trifluoroethyl group enhances lipophilicity (clogP ~1.8), improving blood-brain barrier penetration. This is critical for neuropharmacological applications, such as targeting LXR receptors (analogous to T0901317 in Alzheimer’s models) .
  • Experimental Design :

  • In Vitro Assays : Measure binding affinity to LXRα/β using fluorescence polarization.
  • In Vivo Models : Assess amyloid-β reduction in transgenic mice (dose range: 10–50 mg/kg, oral) .

Q. What methodologies address discrepancies in reported solubility and formulation stability?

  • Contradictions : Solubility ranges from 15 mg/mL (water) to >50 mg/mL (DMSO) across sources.
  • Methodology :

  • Phase Solubility Analysis : Use shake-flask method with UV/Vis quantification.
  • Formulation Screening : Test cyclodextrin-based complexes or lipid nanoparticles for enhanced aqueous stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

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